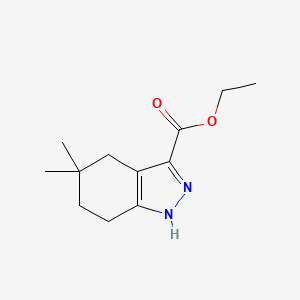

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Overview

Description

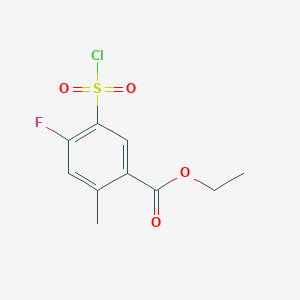

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C12H18N2O2 . It is a light yellow solid and has a molecular weight of 222.29 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) . This code provides a specific string of characters that represents the 2D structure of the molecule. Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 222.29 . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in the pharmaceutical industry due to their biological activityEthyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate serves as a precursor in the synthesis of these compounds, which are prevalent in natural products and drugs . They play a crucial role in cell biology and are used in the treatment of cancer, microbial infections, and various disorders .

Antioxidant Activity

The compound’s derivatives have been synthesized and evaluated for their antioxidant properties. This is particularly important in the development of treatments for oxidative stress-related diseases . The regioselective synthesis of potent 4,5,6,7-tetrahydroindazole derivatives via microwave-assisted reactions has shown significant antioxidant activity .

Development of Antitumor Agents

Research has indicated that tetrahydroindazole derivatives exhibit antitumor activities. The compound can be used to develop novel antitumor agents, contributing to cancer research and therapy .

Anti-inflammatory and Antimicrobial Applications

Synthetically prepared tetrahydroindazoles, derived from Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate , are known to exhibit anti-inflammatory and antimicrobial activities. This makes them valuable in the development of new pharmaceuticals for treating inflammation and infections .

Chemical Synthesis and Catalysis

The compound is used in chemical synthesis as a building block for more complex molecules. Its derivatives are involved in catalysis, which is a critical process in industrial chemistry and pharmaceutical manufacturing .

Research Tool in Material Science

Due to its unique chemical structure, the compound is also used as a research tool in material science. It helps in understanding the properties of new materials and in the development of innovative materials with specific characteristics .

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire . It should be kept out of reach of children .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred that, like other indazole derivatives, it may inhibit or modulate the activity of its target kinases .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on its potential targets, it may influence cell cycle progression and cell volume regulation .

properties

IUPAC Name |

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEQZIHBLSZFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)